molecular formula C10H14BrNO3 B13009994 tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13009994
M. Wt: 276.13 g/mol
InChI Key: XKAZOSVYOVNZHC-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound features a bromine atom, a tert-butyl ester group, and a dihydropyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis may begin with a pyridine derivative.

    Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS).

    Formation of the Dihydropyridine Ring: Cyclization reactions involving suitable reagents and catalysts.

    Esterification: Introduction of the tert-butyl ester group using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted dihydropyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. For example, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, affecting cellular processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

Uniqueness

    Structural Features: The presence of the bromine atom and tert-butyl ester group may impart unique chemical and biological properties.

    Reactivity: Differences in reactivity due to the specific substituents on the dihydropyridine ring.

Conclusion

tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

tert-butyl 4-bromo-6-oxo-2,3-dihydropyridine-1-carboxylate

InChI

InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h6H,4-5H2,1-3H3

InChI Key

XKAZOSVYOVNZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1=O)Br

Origin of Product

United States

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